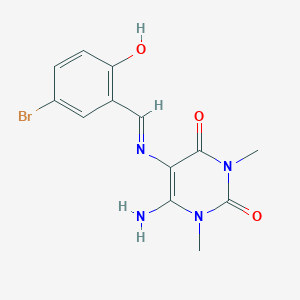

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a type of Schiff base . It has a molecular formula of C11H8BrN3O3 and a molecular weight of 310.10352 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzylidene group attached to it. The benzylidene group contains a bromine atom and a hydroxyl group .Wissenschaftliche Forschungsanwendungen

Heterocyclic Chemistry and Synthetic Applications

This compound serves as a precursor for synthesizing various heterocyclic derivatives with potential applications in optical, nonlinear optical (NLO), and drug discovery fields. Studies have demonstrated its utility in creating novel pyrimidine-based bis-uracil derivatives, showcasing applications in antimicrobial activities, photoluminescence, and as efficient candidates for NLO device fabrications due to their considerable NLO character (Mohan et al., 2020).

Molecular Docking and Drug Discovery

The compound has also been a subject of computational studies, predicting its key parameters to support drug discovery endeavors. Such studies involve antimicrobial testing, photoluminescence analysis, and molecular docking, offering a foundation for further exploration in the pharmaceutical sector (Mohan et al., 2020).

Optical and Material Science

In material science, the compound's derivatives have been evaluated for their kinetic and thermal stabilities, intramolecular charge transfer characteristics, and NLO properties. These investigations highlight the compound's potential in creating materials for optical devices, benefiting from the enhanced NLO properties compared to standard materials (Mohan et al., 2020).

Analytical and Synthetic Methodologies

Analytical studies have focused on the synthesis and characterization of related compounds, such as 6-hydroxy-5-[(2-hydroxy-6-oxocyclohex-1-en-1-yl)(2-nitrophenyl)methyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. These efforts highlight efficient synthesis methodologies and contribute to understanding the compound's structural and electronic properties (Barakat et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to act as potential multi-targeted kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention, particularly in cancer treatment.

Mode of Action

This could result in alterations in cellular signaling pathways, affecting cell proliferation, survival, and other processes .

Biochemical Pathways

Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and apoptosis .

Result of Action

Similar compounds have shown promising cytotoxic effects against different cancer cell lines . These effects could be due to the compound’s potential ability to inhibit kinase activity, thereby affecting cell growth and survival.

Eigenschaften

IUPAC Name |

6-amino-5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O3/c1-17-11(15)10(12(20)18(2)13(17)21)16-6-7-5-8(14)3-4-9(7)19/h3-6,19H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXCXYWAILCLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=CC2=C(C=CC(=C2)Br)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)

![3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2815966.png)

![N-[(1,2-dimethylindol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)

![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2815969.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)

![1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2815979.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)

![1-(3-fluorophenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2815985.png)